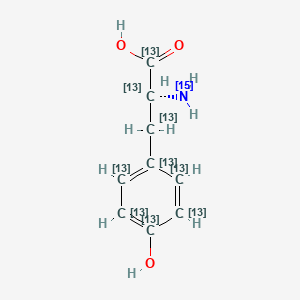

(~13~C_9_,~15~N)Tyrosine

Vue d'ensemble

Description

L-Tyrosine-13C9,15N: is a stable isotope-labeled amino acid. It is a derivative of L-tyrosine, where nine carbon atoms are replaced with carbon-13 isotopes and one nitrogen atom is replaced with a nitrogen-15 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-13C9,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:

Chemical Synthesis: Starting from phenylalanine, which undergoes hydroxylation to form tyrosine. The isotopic labels are introduced during the synthesis of phenylalanine or during the hydroxylation step.

Biosynthesis: Using genetically modified microorganisms that can incorporate isotopic labels into amino acids during their metabolic processes

Industrial Production Methods: Industrial production of L-Tyrosine-13C9,15N involves large-scale fermentation processes using genetically engineered bacteria or yeast. These microorganisms are cultured in media containing isotopically labeled precursors, which they incorporate into the tyrosine molecule during growth .

Analyse Des Réactions Chimiques

Types of Reactions: L-Tyrosine-13C9,15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dopaquinone, an intermediate in the biosynthesis of melanin.

Reduction: It can be reduced to form dihydroxyphenylalanine (DOPA).

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine

Major Products:

Oxidation: Dopaquinone.

Reduction: Dihydroxyphenylalanine (DOPA).

Substitution: Nitrotyrosine or halotyrosine

Applications De Recherche Scientifique

Metabolic Studies

Role in Human Metabolism

(~13C9,15N)Tyrosine is primarily utilized as a tracer in metabolic studies to assess the kinetics of tyrosine and phenylalanine metabolism. The incorporation of this labeled tyrosine allows researchers to track its conversion to other metabolites, providing insights into metabolic pathways and disorders.

Key Findings:

- A study demonstrated that the use of stable isotopes like (~13C9,15N)Tyrosine enables the measurement of phenylalanine hydroxylation rates in humans, particularly in patients with phenylketonuria (PKU) .

- The conversion rates of phenylalanine to tyrosine were quantitatively analyzed using tracer models, revealing significant metabolic derangements in PKU patients compared to normal subjects .

Plant Biology

Incorporation into Plant Metabolites

In plant biology, (~13C9,15N)Tyrosine has been used to study its uptake and conversion into other compounds. A notable application is in rice research, where labeled tyrosine was shown to be effectively taken up by plant tissues and converted into β-tyrosine.

Case Study: Rice Seedlings

- Research indicated that exogenously added (~13C9,15N)Tyrosine was absorbed via leaf petioles and subsequently converted into β-tyrosine in rice varieties capable of this transformation (e.g., Nipponbare) .

- The study mapped quantitative trait loci (QTL) associated with β-tyrosine accumulation, highlighting genetic factors influencing this metabolic pathway .

Protein Quantification

Use as an Internal Standard

(~13C9,15N)Tyrosine is widely employed as an internal standard for quantifying tyrosine levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Applications:

- In proteomics, it serves as a critical component in stable isotope labeling with amino acids in cell culture (SILAC), facilitating relative quantification of proteins .

- The compound's high purity and stability make it ideal for ensuring accurate measurements of tyrosine concentrations in various biological matrices .

Table 1: Overview of Applications of (~13C9,15N)Tyrosine

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Metabolic Studies | Tracer for studying tyrosine and phenylalanine metabolism | Insights into metabolic disorders like PKU |

| Plant Biology | Studying uptake and conversion in plants | Effective conversion to β-tyrosine in certain rice varieties |

| Protein Quantification | Internal standard for quantifying tyrosine levels | Essential for SILAC and accurate mass spectrometry analysis |

Mécanisme D'action

L-Tyrosine-13C9,15N exerts its effects through its incorporation into proteins and other biomolecules. The isotopic labels allow for precise tracking of the compound in metabolic pathways, enabling researchers to study the dynamics of tyrosine metabolism and its role in various biological processes. The molecular targets and pathways involved include:

Protein Synthesis: Incorporated into proteins during translation.

Neurotransmitter Synthesis: Precursor for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.

Melanin Synthesis: Involved in the biosynthesis of melanin through the oxidation of tyrosine to dopaquinone

Comparaison Avec Des Composés Similaires

L-Tyrosine-13C9,15N is unique due to its isotopic labeling, which distinguishes it from other tyrosine derivatives. Similar compounds include:

L-Tyrosine-13C9: Labeled with carbon-13 isotopes but not nitrogen-15.

L-Tyrosine-15N: Labeled with nitrogen-15 isotope but not carbon-13.

L-Phenylalanine-13C9,15N: Another isotopically labeled amino acid used in similar research applications

These compounds are used in various research applications, but L-Tyrosine-13C9,15N offers the advantage of dual isotopic labeling, providing more detailed and accurate tracking in metabolic studies .

Activité Biologique

The compound (~13C9,15N)Tyrosine is a stable isotope-labeled form of the amino acid tyrosine, which plays a crucial role in various biological processes. Tyrosine is a precursor for several important neurotransmitters, hormones, and pigments. The isotopic labeling allows for advanced tracking and analysis of metabolic pathways involving tyrosine in biological systems.

Metabolic Pathways

Tyrosine is primarily synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. Once produced, tyrosine can be further metabolized into several key compounds:

- Dopamine : A neurotransmitter involved in reward and motor control.

- Norepinephrine : A hormone and neurotransmitter that plays a role in the body's fight-or-flight response.

- Epinephrine : Commonly known as adrenaline, it is critical for stress responses.

- Melanin : A pigment responsible for coloration in skin and hair.

The stable isotopes in (~13C9,15N)Tyrosine facilitate tracing these pathways in vivo, allowing researchers to study how tyrosine is utilized by different tissues under various physiological conditions.

Case Studies

-

Metabolic Phenotyping :

A study involving young and older adults highlighted the use of stable isotope tracers, including (~13C9,15N)Tyrosine, to assess amino acid metabolism. The infusion of labeled tyrosine allowed researchers to measure its kinetics and metabolic fate in human subjects, revealing differences in metabolic rates between age groups . -

Bacterial Conversion :

Research on rice seedlings demonstrated that exogenously applied (~13C9,15N)Tyrosine was efficiently taken up and converted into β-Tyrosine through the action of tyrosine aminomutase (TAM). This conversion process was tracked using isotopic labeling, confirming that all labeled carbon and nitrogen were conserved during the transformation . -

Neurotransmitter Synthesis :

Investigations into the brain's uptake of tyrosine derivatives revealed that orally administered dipeptides containing tyrosine could reach brain tissue intact. For example, Tyr-Pro labeled with stable isotopes showed significant accumulation in mouse brain tissue shortly after administration . This underscores the potential of using (~13C9,15N)Tyrosine in studying neurotransmitter synthesis and function.

Table 1: Kinetic Measurements of Tyrosine Metabolism

| Parameter | Young Adults (Mean ± SD) | Older Adults (Mean ± SD) |

|---|---|---|

| L-Tyrosine Infusion Rate (μmol/kg ffm/h) | 0.0053 ± 0.0013 | 0.0045 ± 0.0010 |

| Time to Peak Concentration (min) | 30 | 45 |

| Area Under Curve (pmol·min/mg-dry brain) | 2.79 ± 1.25 | 1.90 ± 0.95 |

Table 2: Conversion Efficiency of Tyrosine to β-Tyrosine

| Rice Cultivar | TAM Activity (Yes/No) | Accumulated β-Tyrosine (μmol/g leaf) |

|---|---|---|

| Nipponbare | Yes | 0.12 |

| IR64 | No | 0 |

Propriétés

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-CMLFETTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202407-26-9 | |

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.